molecular formula C21H22N4OS B11481200 1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11481200
M. Wt: 378.5 g/mol
InChI Key: RZKOPTQUGLYFBG-UHFFFAOYSA-N
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Description

1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex heterocyclic compound. It features a pyrimido[4,5-d]pyrimidine core, which is a fused ring system containing nitrogen and sulfur atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiourea and subsequent cyclization reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl groups, using reagents like alkyl halides or acyl chlorides under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity or chemical properties.

Scientific Research Applications

1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, where its unique chemical properties can provide enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often include inhibition of key enzymes in metabolic processes, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells. The exact mechanism can vary depending on the specific biological context and the modifications made to the compound’s structure.

Comparison with Similar Compounds

1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    Benzo[4,5]imidazo[1,2-a]pyridines: These compounds also feature fused ring systems with nitrogen atoms and are known for their biological activities.

    Benzo[4,5]imidazo[1,2-a]pyrimidines: Similar to the above, these compounds have diverse applications in medicinal chemistry and materials science.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents. The uniqueness of this compound lies in its specific structural features, such as the presence of both benzyl and phenylethyl groups, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

1-benzyl-6-(1-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N4OS/c1-15(17-10-6-3-7-11-17)24-13-18-19(22-14-24)25(21(27)23-20(18)26)12-16-8-4-2-5-9-16/h2-11,15,22H,12-14H2,1H3,(H,23,26,27)

InChI Key

RZKOPTQUGLYFBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=S)NC3=O)CC4=CC=CC=C4

Origin of Product

United States

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